molecular formula C15H20N2O B171273 2-Methyl-N-(2-methylpropyl)-1H-indole-1-acetamide CAS No. 163629-04-7

2-Methyl-N-(2-methylpropyl)-1H-indole-1-acetamide

Cat. No. B171273
M. Wt: 244.33 g/mol
InChI Key: XZDHSTZDTPPODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-N-(2-methylpropyl)-1H-indole-1-acetamide, also known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the 2C family of phenethylamines. It is a potent agonist of the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. The compound was first synthesized in 2003 by Ralf Heim at the Free University of Berlin.

Mechanism Of Action

2-Methyl-N-(2-methylpropyl)-1H-indole-1-acetamide acts as a partial agonist of the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. The compound binds to the receptor and activates it, leading to a cascade of biochemical events that alter the activity of neurons in the brain. The exact mechanism of action of the drug is not fully understood, but it is thought to involve changes in the release of neurotransmitters such as dopamine and serotonin.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Methyl-N-(2-methylpropyl)-1H-indole-1-acetamide include changes in heart rate, blood pressure, body temperature, and respiration. The drug also alters the activity of certain regions of the brain, leading to changes in perception, mood, and thought. The effects of the drug can last for several hours, and may include visual and auditory hallucinations, euphoria, and altered sense of time and space.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Methyl-N-(2-methylpropyl)-1H-indole-1-acetamide in lab experiments include its potency and selectivity for the serotonin 2A receptor, which makes it a useful tool for studying the role of this receptor in the brain. The compound is also relatively stable and can be stored for long periods of time. However, the use of 2-Methyl-N-(2-methylpropyl)-1H-indole-1-acetamide in lab experiments is limited by its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

Future research on 2-Methyl-N-(2-methylpropyl)-1H-indole-1-acetamide may focus on understanding the molecular mechanisms of its action on the serotonin 2A receptor, and its potential therapeutic applications in the treatment of psychiatric disorders. The development of new analogs and derivatives of the compound may also lead to the discovery of novel drugs with improved efficacy and safety profiles. However, further research is needed to fully understand the risks and benefits of using 2-Methyl-N-(2-methylpropyl)-1H-indole-1-acetamide in clinical settings.

Synthesis Methods

The synthesis of 2-Methyl-N-(2-methylpropyl)-1H-indole-1-acetamide involves several steps, starting with the reaction of 2-methylindole with isobutyryl chloride to form 2-methyl-N-isobutyryl-1H-indole. This intermediate is then reacted with 2,5-dimethoxyphenethylamine to form 2-Methyl-N-(2-methylpropyl)-1H-indole-1-acetamide. The synthesis process is complex and requires specialized equipment and expertise.

Scientific Research Applications

2-Methyl-N-(2-methylpropyl)-1H-indole-1-acetamide has been used in scientific research to study the mechanism of action of hallucinogenic drugs and their effects on the brain. Studies have shown that the drug produces profound alterations in perception, mood, and thought, and can induce mystical experiences and spiritual insights. The compound has also been used to investigate the role of the serotonin 2A receptor in the pathophysiology of psychiatric disorders such as schizophrenia and depression.

properties

CAS RN

163629-04-7

Product Name

2-Methyl-N-(2-methylpropyl)-1H-indole-1-acetamide

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

2-(2-methylindol-1-yl)-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C15H20N2O/c1-11(2)9-16-15(18)10-17-12(3)8-13-6-4-5-7-14(13)17/h4-8,11H,9-10H2,1-3H3,(H,16,18)

InChI Key

XZDHSTZDTPPODL-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CC=C2N1CC(=O)NCC(C)C

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)NCC(C)C

synonyms

1-(i-butylaminocarbonylmethyl)-2-methyl-indole

Origin of Product

United States

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